![molecular formula C14H24N4O6 B100728 Acetylalanyl-alanyl-alanyl-alanine CAS No. 15483-58-6](/img/structure/B100728.png)
Acetylalanyl-alanyl-alanyl-alanine
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Overview
Description
Acetylalanyl-alanyl-alanyl-alanine is a tetrapeptide composed of four alanine residues, with the N-terminal alanine acetylated . It is a non-essential amino acid that occurs in high levels in its free state in plasma . It is produced from pyruvate by transamination .
Molecular Structure Analysis
The molecular formula of Acetylalanyl-alanyl-alanyl-alanine is C14H24N4O6 . Its average mass is 344.364 Da and its monoisotopic mass is 344.169586 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Acetylalanyl-alanyl-alanyl-alanine include a density of 1.2±0.1 g/cm3, boiling point of 807.4±65.0 °C at 760 mmHg, and a flash point of 442.1±34.3 °C . It has 10 hydrogen bond acceptors, 5 hydrogen bond donors, and 8 freely rotating bonds .Scientific Research Applications
Metabolic Engineering for Dipeptide Production
Acetylalanyl-alanyl-alanyl-alanine: plays a significant role in the metabolic engineering of microorganisms like Escherichia coli. Researchers have developed strains of E. coli that can efficiently produce functional dipeptides by overexpressing certain ligases and inactivating peptidases and transport systems . This approach aims to create a biotechnological process for industrial production of dipeptides, which are used in clinical treatments, post-operative rehabilitation, and sports healthcare due to their high solubility, thermal stability, and bioavailability .
Nutritional Supplements in Clinical Settings
The compound is used in the synthesis of dipeptides like l-alanyl-l-glutamine , which is crucial for maintaining intestinal function, promoting immune function, and improving adaptability to stress . In clinical settings, these dipeptides serve as nutritional supplements, especially during disease or stress conditions when the body’s demand for glutamine outpaces its supply, making it conditionally essential .
Biocatalysis in Chemical Synthesis
The compound is involved in the development of whole-cell biocatalysts. These engineered cells can be used to catalyze the synthesis of complex chemicals, including pharmaceuticals and bio-based materials, with higher efficiency and lower environmental impact compared to traditional chemical synthesis methods .
Mechanism of Action
properties
IUPAC Name |
2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O6/c1-6(15-10(5)19)11(20)16-7(2)12(21)17-8(3)13(22)18-9(4)14(23)24/h6-9H,1-5H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZJRQOAVRANIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935076 |
Source
|
Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylalanyl-alanyl-alanyl-alanine | |
CAS RN |
15483-58-6 |
Source
|
Record name | Acetylalanyl-alanyl-alanyl-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC333574 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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